2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol
Description
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol (CAS: 331852-93-8) is a heterocyclic compound featuring a pyrimidine ring substituted with methoxy (4-position) and methyl (6-position) groups, linked to a phenolic moiety. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol.
This compound is primarily utilized in agrochemical formulations as a key intermediate or active ingredient in herbicidal products. For instance, it is incorporated into sulfamic acid esters for weed control, formulated as wettable powders, oil suspensions, or aqueous solutions . The 4-methoxy and 6-methyl substituents on the pyrimidine ring enhance its lipophilicity and stability, critical for field efficacy .
Properties
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(16-2)14-12(13-8)9-5-3-4-6-10(9)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRMBRGENZQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425244 | |
| Record name | ZINC00275513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331852-93-8 | |
| Record name | ZINC00275513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, making it reactive towards electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated or nitro-substituted phenols
Scientific Research Applications
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
N-[(4,6-Dimethoxypyrimidin-2-yl)aminocarbonyl]sulfamic acid
- Substituents : 4,6-Dimethoxy on pyrimidine.
- Formulation : Commonly used in wettable powders (50% active ingredient) .
N-[(4,6-Dimethylpyrimidin-2-yl)aminocarbonyl]sulfamic acid
- Substituents : 4,6-Dimethyl on pyrimidine.
- Activity : Methyl groups increase lipophilicity, improving membrane penetration but may reduce solubility in aqueous formulations .
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Substituents: Additional fluorophenyl-methoxy group on the phenol ring.
Functional Group Modifications
6-(2-Methoxyphenyl)pyrimidin-4-amine
- Structure : Pyrimidine with 2-methoxyphenyl and amine groups.
- Key Difference: Replacement of the phenolic -OH with an amine alters hydrogen-bonding capacity, affecting solubility and interaction with biological targets .
2-(2-Amino-6-methyl-4-pyrimidinyl)-4-(2-amino-4-pyrimidinyl)phenol
- Structure: Dual pyrimidine rings with amino substitutions.
- Activity: Amino groups enhance nucleophilicity, making it suitable for metal coordination or enzyme inhibition .
Structural and Physicochemical Properties
- Crystal Packing: Related compounds (e.g., 2-ethoxy-6-[(4-methylphenyl)imino]phenol) exhibit hydrogen-bonded networks that enhance thermal stability .
- Solubility : Methoxy groups increase water solubility compared to methyl or halogenated analogs, critical for foliar herbicide absorption .
Biological Activity
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol is an organic compound characterized by its unique structural features, which include a pyrimidine ring and a phenolic group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The chemical formula for this compound is C13H14N2O2, indicating the presence of various functional groups that may contribute to its biological efficacy.
Chemical Structure
The compound's structure can be described as follows:
- Phenolic Group : Contributes to the compound's antioxidant properties and potential interactions with biological targets.
- Pyrimidine Ring : Known for its role in nucleic acid structures, the pyrimidine moiety may interact with enzymes involved in DNA and RNA synthesis.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antibacterial properties. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The presence of both the methoxy and methyl groups on the pyrimidine ring enhances its lipophilicity, which may facilitate better membrane penetration and interaction with bacterial targets .
Anticancer Properties
Research indicates that this compound may also possess anticancer activity. In particular, studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The compound exhibited an IC50 value of 0.126 μM, suggesting potent inhibitory effects on cancer cell growth while displaying a significantly lower effect on non-cancerous cells . This selectivity indicates a promising therapeutic window for further development.
The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may act as a competitive inhibitor for enzymes involved in nucleic acid metabolism.
- Cell Signaling Modulation : By interacting with specific cellular pathways, it could modulate gene expression and protein activity, leading to altered cellular responses .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial activity.
- Cancer Cell Line Studies : In a comparative study against standard chemotherapeutics like 5-Fluorouracil (5-FU), this compound showed superior selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. It displays a bioavailability of approximately 31.8%, with an elimination half-life suggesting prolonged activity within biological systems .
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds compared to this compound:
| Compound Name | Biological Activity | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 0.126 | High | Effective against MDA-MB-231 |
| 5-Fluorouracil | Anticancer | 11.73 (MCF10A) | Low | Standard chemotherapeutic |
| Guaiacol (2-Methoxyphenol) | Antioxidant | N/A | N/A | Used as an expectorant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
